molecular formula C18H13Cl2N5OS2 B2935384 N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886933-41-1

N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2935384
CAS No.: 886933-41-1
M. Wt: 450.36
InChI Key: WGLOLERMQUSCGK-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H13Cl2N5OS2 and its molecular weight is 450.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research has been conducted on the synthesis of related triazole derivatives, emphasizing their structural elucidation through various spectroscopic techniques. For example, Mahyavanshi et al. (2011) focused on the synthesis and anti-microbial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, highlighting the importance of 1,2,4-triazole ring systems in pharmaceutical chemistry due to their wide range of biological activities (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Screening

The synthesized compounds have shown promising in vitro antibacterial, antifungal, and anti-tuberculosis activity. This indicates potential applications in developing new antimicrobial agents. For instance, Baviskar et al. (2013) synthesized a series of thiazolidinone derivatives to evaluate their antimicrobial activity, underscoring the significance of sulfanylacetamide derivatives in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

Some studies have explored the antitumor activities of related compounds, providing a foundation for further investigation into their potential as cancer therapeutic agents. Alqasoumi et al. (2009) reported on novel antitumor acetamide, pyrrole, and thiophene derivatives, highlighting the therapeutic potential of compounds containing the pyrazole moiety (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Heterocycle Synthesis

The compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility in organic synthesis. Rozentsveig et al. (2022) discussed heterocyclization leading to the formation of thiophene and pyrrole derivatives, showcasing the compound's role in generating structurally diverse heterocycles (Rozentsveig, Nikonova, Manuilov, Ushakov, Borodina, Smirnov, & Korchevin, 2022).

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5OS2/c19-12-5-3-6-13(20)16(12)21-15(26)11-28-18-23-22-17(14-7-4-10-27-14)25(18)24-8-1-2-9-24/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLOLERMQUSCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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